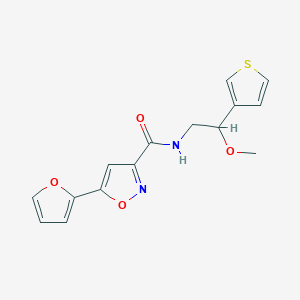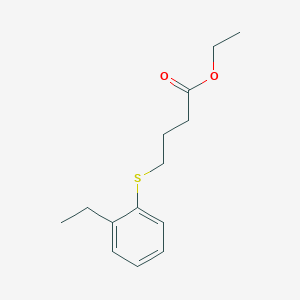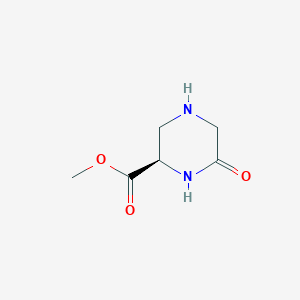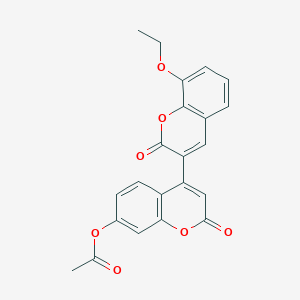
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
科学的研究の応用
Catalytic Reactions and Syntheses
Research on rhodium(II) acetate-catalyzed reactions demonstrates the synthesis of complex molecules from simpler precursors, such as the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters from ethyl 2-diazo-3-oxopent-4-enoates. This type of catalytic reaction is indicative of the potential for synthesizing complex organic compounds like "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" through similarly innovative methods (Taylor & Davies, 1983).
Corrosion Inhibition
Quinoxalines compounds have been studied for their corrosion inhibition efficiencies, which suggests that organic compounds bearing oxochromenyl groups might similarly exhibit useful properties in protecting metals against corrosion, given the structural similarities and potential for interaction with metal surfaces (Zarrouk et al., 2014).
Polymer Science
In polymer science, the manipulation of conjugation lengths in polymers like poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] highlights the importance of precise structural control over organic molecules for tuning their optical properties. This relevance underscores the potential utility of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in materials science, particularly in the development of organic electronics or fluorescent materials (Padmanaban & Ramakrishnan, 2000).
Anti-microbial Activity
The synthesis and anti-microbial activity of thiazole substituted coumarins, starting from compounds similar to "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate," suggest potential biological applications. These compounds have been shown to possess significant antibacterial and antifungal activities, indicating the possible use of "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate" in developing new antimicrobial agents (Parameshwarappa et al., 2009).
特性
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-3-26-18-6-4-5-13-9-17(22(25)29-21(13)18)16-11-20(24)28-19-10-14(27-12(2)23)7-8-15(16)19/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRBNKUCMSLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
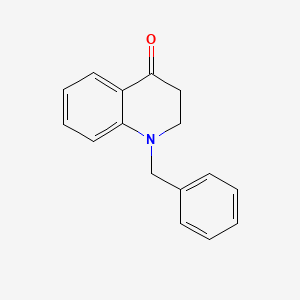
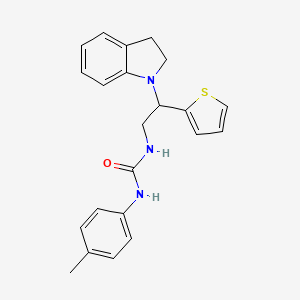
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)

![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)
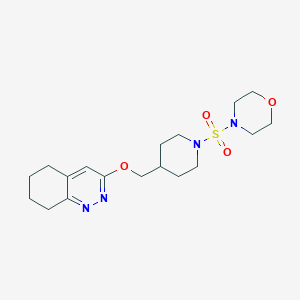

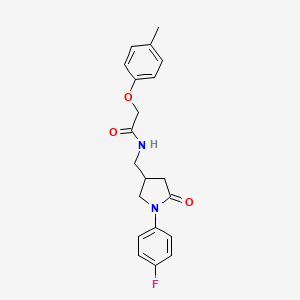
![4-[benzyl(methyl)amino]-N-(2-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857824.png)
